Boc-D-Tyrosin

Übersicht

Beschreibung

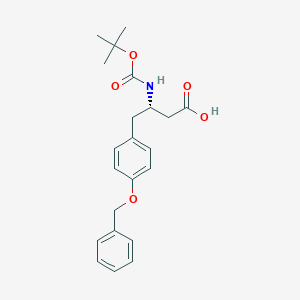

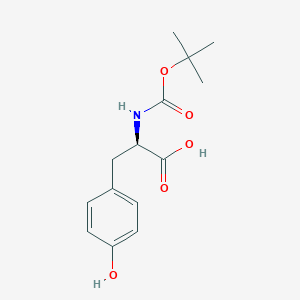

It is commonly used in peptide synthesis as a protected form of D-tyrosine, where the Boc (tert-butoxycarbonyl) group protects the amino group from unwanted reactions during the synthesis process . This compound is a white to off-white crystalline solid, with a molecular formula of C14H19NO5 and a molecular weight of 281.30 g/mol .

Wissenschaftliche Forschungsanwendungen

Boc-D-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins, allowing for the incorporation of D-tyrosine residues.

Bioconjugation: Used in the modification of proteins and peptides for various applications, including drug delivery and diagnostic assays.

Pharmaceutical Research: Investigated for its potential therapeutic applications, including its role in the development of peptide-based drugs.

Wirkmechanismus

Target of Action

Boc-D-tyrosine, also known as Boc-D-Tyr-OH, is a derivative of the amino acid tyrosine . It is primarily used as a protecting group in peptide synthesis . The primary targets of Boc-D-tyrosine are amino functions, particularly primary amines, which can accommodate two such groups .

Mode of Action

Boc-D-tyrosine interacts with its targets by providing protection during the synthesis of multifunctional targets . This protection is crucial when there is a need to protect an amino function during a synthetic project . The Boc-group can be cleaved by mild acidolysis, making it a versatile tool in peptide synthesis .

Biochemical Pathways

Tyrosine, the parent compound of Boc-D-tyrosine, plays a pivotal role in various biochemical pathways. It is synthesized from phenylalanine and serves as a precursor for several important substances, including epinephrine, thyroid hormones, and melanin . The modification of tyrosine by Boc-D-tyrosine can impact these pathways, although the specific effects would depend on the context of the modification .

Pharmacokinetics

As a derivative of tyrosine, its properties may be influenced by the characteristics of the parent compound

Result of Action

The molecular and cellular effects of Boc-D-tyrosine’s action are primarily related to its role as a protecting group in peptide synthesis . By protecting amino functions during synthesis, Boc-D-tyrosine can facilitate the creation of complex peptides without unwanted side reactions . The specific effects would depend on the context of the synthesis and the other compounds involved.

Action Environment

The action, efficacy, and stability of Boc-D-tyrosine can be influenced by various environmental factors. For instance, the pH of the environment can impact the ability of the Boc-group to protect amino functions and be cleaved by acidolysis . Additionally, factors such as temperature and solvent can also affect the stability and reactivity of Boc-D-tyrosine .

Biochemische Analyse

Biochemical Properties

Boc-D-tyrosine interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in a high-performance liquid chromatographic method using pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) for the determination of aspartic acid (Asp), serine (Ser) and alanine (Ala) enantiomers .

Cellular Effects

Tyrosine, from which Boc-D-tyrosine is derived, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Boc-D-tyrosine is complex and involves several biochemical reactions. For example, tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid . This suggests that Boc-D-tyrosine might have similar interactions at the molecular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Boc-D-tyrosine can be synthesized through the reaction of D-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction typically occurs at room temperature with vigorous stirring to ensure complete conversion. The reaction mixture is then extracted and purified to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of Boc-D-tyrosine follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize impurities and maximize the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-D-tyrosine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

Substitution: The hydroxyl group on the tyrosine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

Deprotection: D-tyrosine.

Substitution: Substituted tyrosine derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

**Similar Comp

Eigenschaften

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBUSIJNWNXLQQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3978-80-1 | |

| Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

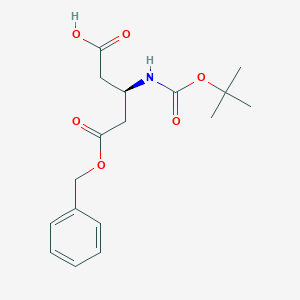

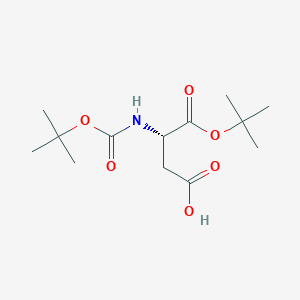

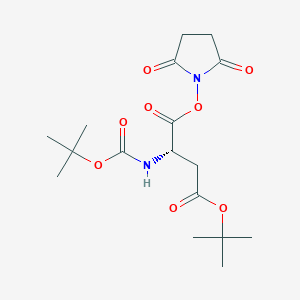

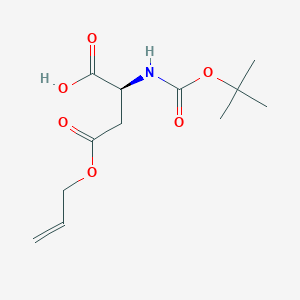

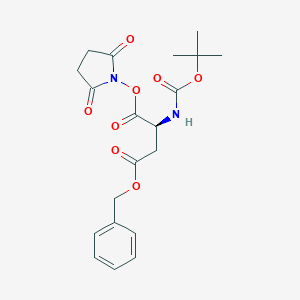

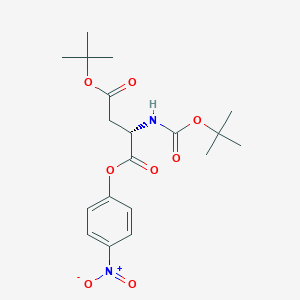

Feasible Synthetic Routes

Q1: How does the chirality of Boc-D-tyrosine influence the synthesis of aminopeptidase inhibitors?

A2: Aminopeptidase inhibitors often require specific stereochemistry for optimal activity. Starting with Boc-D-tyrosine, a chiral building block, ensures the desired stereochemical configuration is retained throughout the synthesis. For instance, utilizing Boc-D-tyrosine allowed researchers to synthesize the naturally occurring alkaloid (-)-aphanorphine, which possesses a specific stereochemical arrangement crucial for its biological activity. [] This highlights the importance of Boc-D-tyrosine in constructing molecules with defined three-dimensional structures, essential for targeted biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.